1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone
Description
This compound features a bicyclo[2.2.1]heptane core modified with a sulfur (thia) and nitrogen (aza) atom at positions 2 and 5, respectively. The 5-position is further substituted with an ethanone group linked to a 3,4-diethoxyphenyl moiety. While specific data on its applications are unavailable, structural analogs suggest relevance in agrochemical or pharmaceutical contexts .
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-3-20-15-6-5-12(7-16(15)21-4-2)8-17(19)18-10-14-9-13(18)11-22-14/h5-7,13-14H,3-4,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOAGWZVBZOVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)N2CC3CC2CS3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its unique bicyclic structure that incorporates both sulfur and nitrogen atoms. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic skeleton characterized by a thiazabicyclo structure, which is known for its ability to interact with various biological targets. Its molecular formula is with a molecular weight of approximately 299.38 g/mol.
Pharmacological Properties
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone exhibits several pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structural motifs display significant antimicrobial properties against various bacterial strains.
- Antitumor Activity : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies, particularly in neurodegenerative diseases.
The precise mechanism of action for 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes in the body, influencing signaling pathways related to inflammation and cell survival.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of thiazabicyclo compounds, including 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL.
Study 2: Antitumor Activity
In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines (e.g., MCF-7 and HeLa) at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural analysis.
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Halogenated analogs (Cl, I) may exhibit stronger hydrophobic interactions in biological systems due to their lipophilicity .
- Steric and Aromatic Interactions: The indole substituent (C₁₄H₁₄N₂OS) introduces a planar aromatic system, which could facilitate π-π stacking in protein binding .
Sulfur Oxidation State :
- The sulfone modification (2,2-dioxido) in the iodophenyl analog increases polarity and may alter metabolic stability compared to the thia group in other compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
